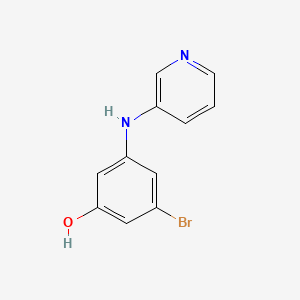
3-Bromo-5-(pyridin-3-ylamino)-phenol
Cat. No. B8300285
M. Wt: 265.11 g/mol
InChI Key: BIWCALVVGGZONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07504401B2
Procedure details


[3-Bromo-5-(4-methoxy-benzyloxy)-phenyl]-pyridin-3-yl-amine (26.7 g, 69.2 mmol) was dissolved in thioanisole (62 mL, 529 mmol). Trifluoroacetic acid (81 mL, 1.06 mol) was added slowly with the temperature held between 20 and 25° C. over a period of 100 min. The solution was left to stand at room temperature for 2 hours. The reaction solution was diluted with water (100 mL) and concentrated to a small volume (˜30 mL). To the residue were added TBME (250 mL), water (300 mL) and methanol (30 mL). The organic layer was extracted with a mixture of 4N hydrochloric acid and methanol. The combined aqueous layers were diluted with methanol (100 mL), washed with methylene chloride (3×150 mL) and neutralized with 4N NaOH (440 mL) to pH 7. The precipitated white solid was collected, washed with cold water (2×10 mL) and dried in a vacuum oven overnight at 60° C. 3-Bromo-5-(pyridin-3-ylamino)-phenol (9.21 g, 50%) was obtained as an off white solid.
Name
[3-Bromo-5-(4-methoxy-benzyloxy)-phenyl]-pyridin-3-yl-amine
Quantity
26.7 g
Type
reactant
Reaction Step One




Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH:18][C:19]2[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=2)[CH:5]=[C:6]([O:8]CC2C=CC(OC)=CC=2)[CH:7]=1.C1(SC)C=CC=CC=1.FC(F)(F)C(O)=O>O>[Br:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([NH:18][C:19]2[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=2)[CH:3]=1
|
Inputs


Step One
|
Name
|
[3-Bromo-5-(4-methoxy-benzyloxy)-phenyl]-pyridin-3-yl-amine
|
|
Quantity
|
26.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=C(C1)OCC1=CC=C(C=C1)OC)NC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
62 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)SC
|
Step Two
|
Name
|
|
|
Quantity
|
81 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
The solution was left
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at room temperature for 2 hours
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a small volume (˜30 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue were added TBME (250 mL), water (300 mL) and methanol (30 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer was extracted with a mixture of 4N hydrochloric acid and methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The combined aqueous layers were diluted with methanol (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methylene chloride (3×150 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated white solid was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold water (2×10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven overnight at 60° C
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
100 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=C(C1)NC=1C=NC=CC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.21 g | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 50.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
